molecular formula C11H6Cl2FN3O2 B15245755 4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid

4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid

Cat. No.: B15245755
M. Wt: 302.09 g/mol
InChI Key: QSWCXTGEYWBHEB-UHFFFAOYSA-N
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Description

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of amino, chloro, and fluoro substituents on the bipyridine ring system, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules like bipyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid is unique due to its specific substitution pattern on the bipyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds like fluroxypyr and picloram, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H6Cl2FN3O2

Molecular Weight

302.09 g/mol

IUPAC Name

4-amino-3-chloro-6-(6-chloropyridin-3-yl)-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C11H6Cl2FN3O2/c12-5-2-1-4(3-16-5)9-7(14)8(15)6(13)10(17-9)11(18)19/h1-3H,(H2,15,17)(H,18,19)

InChI Key

QSWCXTGEYWBHEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl

Origin of Product

United States

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